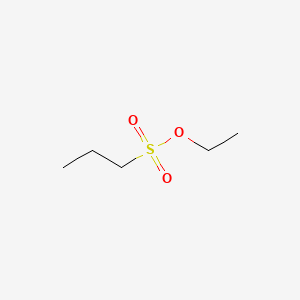
1-Propanesulfonic acid, ethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-Propanesulfonic acid, ethyl ester is an organic compound that belongs to the class of sulfonic acid esters It is characterized by the presence of a sulfonic acid group (-SO3H) attached to a propane chain, with an ethyl group esterified to the sulfonic acid
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Propanesulfonic acid, ethyl ester can be synthesized through the esterification of 1-propanesulfonic acid with ethanol. The reaction typically involves heating the reactants in the presence of a strong acid catalyst, such as sulfuric acid, to facilitate the formation of the ester bond. The reaction can be represented as follows:
CH3CH2CH2SO3H+CH3CH2OH→CH3CH2CH2SO3CH2CH3
Biological Activity
1-Propanesulfonic acid, ethyl ester (C₅H₁₂O₃S), is an organic compound characterized by the presence of a sulfonic acid group and an ethyl ester functional group. This compound has garnered interest in various scientific fields due to its unique chemical properties and potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial properties, mechanisms of action, and potential applications.
This compound can be synthesized through several methods, including the reaction of propanesulfonyl chloride with ethanol in the presence of a base such as triethylamine. The structure features a propane backbone with a sulfonate group, which contributes to its solubility and reactivity compared to other similar compounds like methyl propanoate and propane-1-sulfonic acid.
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| This compound | C₅H₁₂O₃S | Ethyl derivative; potentially different solubility and reactivity. |
| Methyl propanoate | C₄H₈O₂ | Lacks sulfonate group; primarily used as an ester in organic synthesis. |
| Propane-1-sulfonic acid | C₃H₈O₃S | Parent compound; shows different reactivity without the ester functionality. |
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of this compound. Research indicates that compounds containing sulfonate groups often exhibit significant antibacterial activity against various bacterial strains.
The antimicrobial activity is primarily attributed to the ability of the sulfonate group to disrupt bacterial cell membranes and interfere with metabolic processes. The following points summarize key findings:
- Gram-positive vs. Gram-negative Bacteria : Studies suggest that this compound exhibits stronger activity against Gram-positive bacteria compared to Gram-negative bacteria. This selectivity may be due to differences in cell wall structure and permeability .
- Biofilm Inhibition : The compound has shown potential in inhibiting biofilm formation, which is crucial for preventing chronic infections associated with biofilm-producing bacteria .
Case Studies
Several case studies have explored the biological activity of this compound:
- Antimicrobial Efficacy : A study demonstrated that formulations containing this compound effectively inhibited the growth of Staphylococcus aureus and Listeria monocytogenes in food products, suggesting its potential as a food preservative .
- Combination Treatments : Research indicated that combining this compound with other natural extracts enhanced its antimicrobial effectiveness, particularly against resistant bacterial strains .
Research Findings
The following table summarizes key research findings regarding the biological activity of this compound:
Properties
CAS No. |
91284-43-4 |
|---|---|
Molecular Formula |
C5H12O3S |
Molecular Weight |
152.21 g/mol |
IUPAC Name |
ethyl propane-1-sulfonate |
InChI |
InChI=1S/C5H12O3S/c1-3-5-9(6,7)8-4-2/h3-5H2,1-2H3 |
InChI Key |
DABYSJMCEKEQKF-UHFFFAOYSA-N |
Canonical SMILES |
CCCS(=O)(=O)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















